molecular formula C21H22N4O4 B2404485 Fmoc-Abg(N3)-OH CAS No. 2250433-81-7

Fmoc-Abg(N3)-OH

Cat. No. B2404485
M. Wt: 394.431
InChI Key: BCWAOXCPEFZRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc SPPS is a method used for the synthesis of polypeptides. It involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) as a protective group for the amino acids during the synthesis .


Synthesis Analysis

In Fmoc SPPS, the thiolester moiety can be installed on-resin using a mercaptopropionic acid linker. This process requires no post-synthetic manipulations and delivers the requisite α-thiolester polypeptide after cleavage from the resin .


Molecular Structure Analysis

The molecular structure of the synthesized polypeptide depends on the sequence of amino acids and the type of linkers used in the synthesis. The structure can be analyzed using various techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in Fmoc SPPS include the coupling of amino acids, the removal of the Fmoc protective group, and the cleavage of the synthesized peptide from the resin .


Physical And Chemical Properties Analysis

The physical and chemical properties of the synthesized polypeptide can be analyzed using various techniques such as mass spectrometry, chromatography, and spectroscopy .

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-Abg(N3)-OH, a derivative of Fmoc-protected amino acids, is significantly used in peptide synthesis and modification. For instance, azido-protected Fmoc-Lys(N3)-OH, synthesized from Fmoc-Lys-OH, has been incorporated into peptides via Fmoc-based solid-phase peptide synthesis (Katayama et al., 2008). This method allows for efficient peptide ligation, demonstrating the utility of such Fmoc derivatives in creating complex peptide structures.

Antibacterial and Biomedical Applications

The advancement in peptide- and amino-acid-based nanotechnology, involving Fmoc-decorated self-assembling building blocks, has led to promising developments in antibacterial and biomedical materials. For example, Fmoc-pentafluoro-l-phenylalanine-OH has been utilized for its antibacterial capabilities, significantly impacting bacterial morphology and viability (Schnaider et al., 2019).

Hydrogel Formation and Characterization

Fmoc-protected amino acids like Fmoc-Phe-OH are known for forming efficient, stable, and transparent hydrogels. These hydrogels have been used for stabilizing fluorescent silver nanoclusters, exhibiting interesting properties such as large Stokes shifts and quantum yields (Roy & Banerjee, 2011). Such applications are indicative of the versatility of Fmoc-Abg(N3)-OH derivatives in material science.

Cell Culture and Biocompatibility

Fmoc-Abg(N3)-OH derivatives have also been explored for cell culture applications. For instance, Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides coassemble to form hydrogels that support the viability and growth of fibroblast cells, mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015). This highlights the potential of Fmoc derivatives in developing extracellular matrix-mimetic scaffolds for biomedical applications.

Nanomaterials and Hybrid Hydrogels

The incorporation of functionalized single-walled carbon nanotubes (f-SWCNT) into Fmoc-protected amino acid-based hydrogels illustrates the creation of hybrid nanomaterials. These hybrid hydrogels exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications (Roy & Banerjee, 2012).

Self-Assembly and Hydrogelation

The study of low molecular weight hydrogelators, like Fmoc-protected aromatic amino acids derived from phenylalanine, has shed light on their self-assembly and hydrogelation behavior. Modifications in the side chain of these derivatives significantly affect their self-assembly properties, useful in developing hydrogels for complex buffered media (Ryan et al., 2011).

Safety And Hazards

The safety and hazards associated with Fmoc SPPS depend on the specific reagents and procedures used. Proper safety measures should be taken when handling these reagents .

Future Directions

The future directions in the field of Fmoc SPPS might include the development of more efficient synthesis strategies and the exploration of new applications of the synthesized polypeptides .

properties

IUPAC Name

2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWAOXCPEFZRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN=[N+]=[N-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Abg(N3)-OH

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